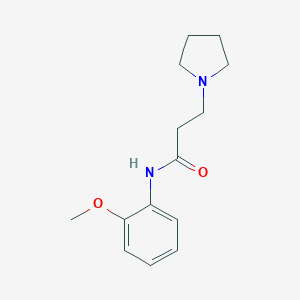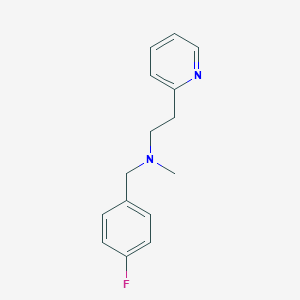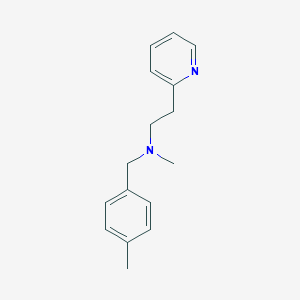
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole, also known as CCT, is a heterocyclic compound that belongs to the class of triazoles. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For example, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to bind to the benzodiazepine site of GABA-A receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been reported to possess various biochemical and physiological effects. For example, the compound has been found to exhibit antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has several advantages for use in lab experiments. Firstly, it is easy to synthesize and purify, which makes it readily available for research purposes. Secondly, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to exhibit low toxicity, which makes it a safe compound to work with. However, one of the limitations of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole. Firstly, further studies are needed to elucidate the mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its molecular targets. Secondly, more research is needed to explore the potential applications of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory diseases. Finally, the development of new synthesis methods for 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its derivatives could lead to the discovery of new compounds with potential therapeutic properties.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The compound has been found to possess various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. However, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole can be achieved through various methods, including the Huisgen cycloaddition reaction, the Sonogashira coupling reaction, and the Suzuki coupling reaction. Among these methods, the Huisgen cycloaddition reaction is the most commonly used method for synthesizing 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole. The reaction involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a 1,2,3-triazole ring.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess antimicrobial, antitumor, anticonvulsant, and anti-inflammatory activities. In addition, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, 4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole has been used as a building block in the synthesis of various compounds with potential medicinal properties.
Propiedades
Nombre del producto |
4-(4-chlorophenyl)-2-phenyl-2H-1,2,3-triazole |
|---|---|
Fórmula molecular |
C14H10ClN3 |
Peso molecular |
255.7 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2-phenyltriazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-8-6-11(7-9-12)14-10-16-18(17-14)13-4-2-1-3-5-13/h1-10H |
Clave InChI |
QXLQNIMTZQLGQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)

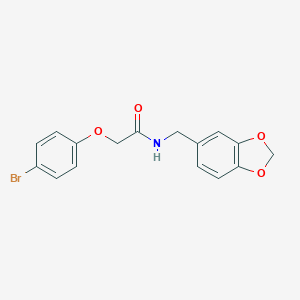

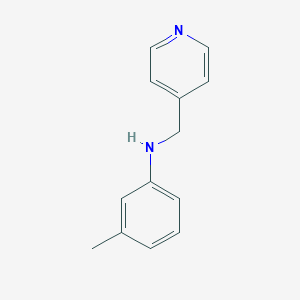

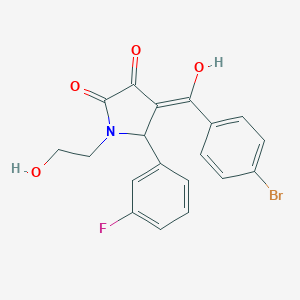


![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)
